Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
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Overview
Description
Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound with the molecular formula C17H15N3O4S and a molecular weight of 357.38 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the 6-methoxybenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Hydrazine Derivative Formation: The benzo[d]thiazole core is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.
Coupling with Methyl 4-formylbenzoate: The final step involves the coupling of the hydrazine derivative with methyl 4-formylbenzoate under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine moieties, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) under appropriate conditions facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and imines.
Reduction: Formation of alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
- Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy, methyl, chloro) on the benzo[d]thiazole ring can significantly influence the compound’s chemical reactivity and biological activity.
- Unique Properties: Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is unique due to the methoxy group, which can enhance its solubility and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
methyl 4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-12-7-8-13-14(9-12)25-17(18-13)20-19-15(21)10-3-5-11(6-4-10)16(22)24-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRNJTVFUZLVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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